4-chloro-N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide
Description
4-chloro-N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, features a trifluoromethyl group, which is known to enhance the biological activity and chemical stability of molecules.
Properties
IUPAC Name |
4-chloro-N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO3S/c1-22-13-5-3-2-4-12(13)19-23(20,21)9-6-7-11(15)10(8-9)14(16,17)18/h2-8,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSQVODZCAVOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the chlorination of the corresponding phenol derivative. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The sulfonamide group is then introduced through a reaction with sulfonamide derivatives under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The phenyl ring can be oxidized to produce corresponding quinones or other oxidized derivatives.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The chlorine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, or tin (Sn) and hydrochloric acid (HCl).
Substitution: : Nucleophiles like sodium methoxide (NaOCH₃) or phenyl lithium (PhLi) can be used for substitution reactions.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction: : Amines, such as aniline derivatives.
Substitution: : Alkylated or arylated derivatives of the original compound.
Scientific Research Applications
4-chloro-N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : The compound can be employed in biological studies to understand the effects of sulfonamide derivatives on various biological systems.
Medicine: : It may have potential therapeutic applications, especially in the development of new drugs targeting specific diseases.
Industry: : The compound's chemical stability and biological activity make it useful in the production of materials with specific properties.
Mechanism of Action
The mechanism by which 4-chloro-N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's ability to bind to specific receptors or enzymes, leading to desired biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-chloro-N-(2-methoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide: can be compared with other similar compounds, such as:
4-chloro-2-(trifluoromethyl)phenyl isocyanate
4-chloro-2-(trifluoromethyl)aniline
2-chloro-4-(trifluoromethyl)pyrimidine
These compounds share structural similarities but differ in functional groups and potential applications. The presence of the sulfonamide group in our compound provides unique chemical and biological properties that distinguish it from the others.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
